![molecular formula C12H12N2O3S B12911804 3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]- CAS No. 823220-02-6](/img/structure/B12911804.png)
3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]- is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-, often involves the use of metal catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation, alternative metal-free synthetic routes have been developed . These methods include the use of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]- undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]- involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]- include other isoxazole derivatives with varying substituents. Some examples are:
- 3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methoxyphenyl)thio]methyl]-
- 3,4,5-Trisubstituted isoxazole derivatives
Uniqueness
The uniqueness of 3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]- lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other isoxazole derivatives. These unique features make it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
823220-02-6 |
|---|---|
Fórmula molecular |
C12H12N2O3S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
N-hydroxy-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O3S/c1-8-2-4-10(5-3-8)18-7-9-6-11(14-17-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15) |
Clave InChI |
MCAULNHDCJOBLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC2=CC(=NO2)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)
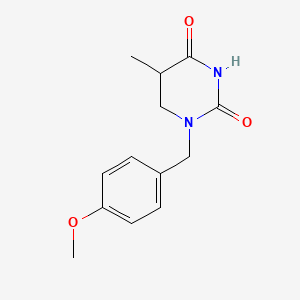
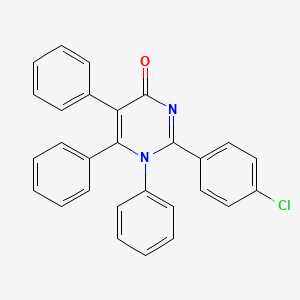
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)

![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)
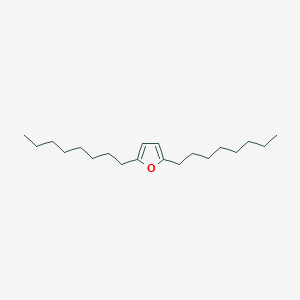

![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)

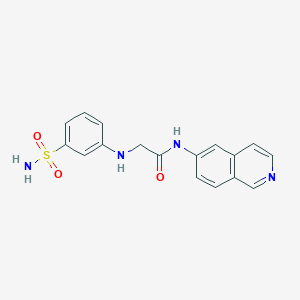
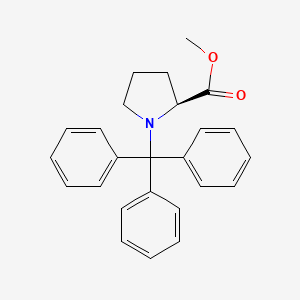
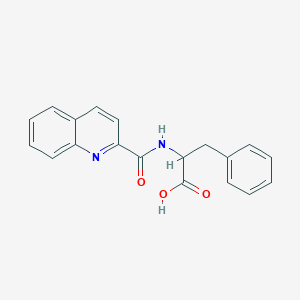
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
